molecular formula C20H21NO3S2 B2975695 N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2,4-dimethylbenzenesulfonamide CAS No. 1797192-06-3

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2,4-dimethylbenzenesulfonamide

Cat. No.: B2975695
CAS No.: 1797192-06-3
M. Wt: 387.51
InChI Key: DRBQMOXUXDUMQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .


Physical and Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Photodynamic Therapy and Photosensitizers

Sulfonamide derivatives have been studied for their photophysical and photochemical properties, making them useful as photosensitizers in photodynamic therapy for cancer treatment. One study synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, exhibiting high singlet oxygen quantum yield, good fluorescence properties, and significant photodegradation quantum yield, which are essential for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Structural Characterization and Computational Study

Another area of focus is the structural characterization and computational study of sulfonamide molecules, aiming to understand their properties and potential applications. A study detailed the synthesis and characterization of a novel sulfonamide molecule, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS), exploring its structure through SCXRD studies and spectroscopic tools. Computational studies provided insights into the molecule's structural and electronic properties (Murthy et al., 2018).

Inhibition Studies

Sulfonamide compounds have also been investigated as inhibitors for various biochemical pathways. For example, research on N-(4-phenylthiazol-2-yl)benzenesulfonamides identified high-affinity inhibitors of kynurenine 3-hydroxylase, a target for exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Nonlinear Optical Properties

The synthesis and characterization of sulfonamide derivatives with potential applications in nonlinear optics have been explored. A study on thienyl-substituted pyridinium salts for second-order nonlinear optics demonstrated the significant potential of these compounds in developing materials with noncentrosymmetric structures for optical applications (Li et al., 2012).

Future Directions

Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Properties

IUPAC Name

N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S2/c1-14-8-11-19(15(2)12-14)26(23,24)21-13-17-9-10-18(25-17)20(22)16-6-4-3-5-7-16/h3-12,20-22H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBQMOXUXDUMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.